molecular formula C8H8BrNO3S B15306601 3-Acetyl-4-bromobenzenesulfonamide

3-Acetyl-4-bromobenzenesulfonamide

Cat. No.: B15306601
M. Wt: 278.13 g/mol
InChI Key: VZQZOGOTKCOJIA-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the fourth position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromobenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, acetylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position.

    Sulfonamidation: The brominated intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, primary amines, or thiols in polar solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-hydroxy, 4-amino, or 4-thio derivatives of the original compound.

    Oxidation Products: 3-Acetyl-4-bromobenzoic acid.

    Reduction Products: 3-Hydroxy-4-bromobenzenesulfonamide.

Scientific Research Applications

3-Acetyl-4-bromobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in cancer and infectious diseases.

    Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-bromobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. For example, it can inhibit carbonic anhydrase by binding to its active site.

    Pathways Involved: The compound can interfere with metabolic pathways involving folic acid synthesis, which is crucial for DNA replication and cell division.

Comparison with Similar Compounds

    4-Bromobenzenesulfonamide: Lacks the acetyl group, making it less versatile in certain chemical reactions.

    3-Acetylbenzenesulfonamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

Uniqueness: 3-Acetyl-4-bromobenzenesulfonamide is unique due to the presence of both the acetyl and bromine groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H8BrNO3S

Molecular Weight

278.13 g/mol

IUPAC Name

3-acetyl-4-bromobenzenesulfonamide

InChI

InChI=1S/C8H8BrNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13)

InChI Key

VZQZOGOTKCOJIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

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